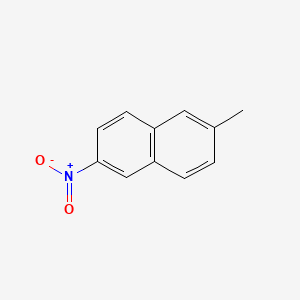

2-Methyl-6-nitronaphthalene

Description

Contextualization within Nitro-Polycyclic Aromatic Hydrocarbons (Nitro-PAHs) Research

Nitro-PAHs are a class of compounds that are derivatives of polycyclic aromatic hydrocarbons (PAHs) containing one or more nitro groups. They are of significant interest due to their presence in the environment and their potential biological activity. Nitro-PAHs are formed through both primary emission sources, such as diesel exhaust, and secondary atmospheric reactions of parent PAHs with nitrogen oxides. copernicus.orgnih.gov The study of specific nitro-PAH isomers like 2-methyl-6-nitronaphthalene is crucial for understanding structure-activity relationships and for the identification of sources of environmental contamination. copernicus.org Research into the atmospheric behavior of related compounds, such as 2-methyl-1-nitronaphthalene (B1630592), indicates that photolysis is a significant degradation pathway for methylnitronaphthalenes. copernicus.org

Significance in Organic and Environmental Chemistry Studies

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, which is a key functional group for the preparation of dyes, pharmaceuticals, and other specialty chemicals. cdc.gov For instance, the amino derivative can be used in diazotization and coupling reactions to create azo dyes. cdc.gov

From an environmental perspective, the detection and quantification of specific nitro-PAHs like this compound in environmental samples can provide insights into pollution sources and atmospheric processes. nih.gov Analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are employed for the detection of nitroaromatic compounds in various environmental matrices. cdc.gov

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54357-08-3 | fda.govnih.gov |

| Molecular Formula | C11H9NO2 | fda.gov |

| Molecular Weight | 187.19 g/mol | nih.gov |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | 335.1 °C | nih.gov |

| logP (Octanol-water partition coefficient) | 3.579 | nih.gov |

Synthesis of this compound

The primary method for the synthesis of this compound is through the nitration of 2-methylnaphthalene (B46627). Various nitrating agents and conditions can be employed to achieve this transformation.

A common method involves the use of a nitrating mixture, typically a combination of nitric acid and sulfuric acid. However, achieving regioselectivity to favor the 6-nitro isomer can be challenging.

Modern approaches have focused on improving selectivity and using more environmentally benign catalysts. For example, the nitration of naphthalene (B1677914) has been studied using zeolite catalysts to enhance the yield of specific isomers. epa.gov While not specific to this compound, these studies provide a basis for developing selective syntheses. The synthesis of the related 2-methyl-6-nitroaniline (B18888) has been achieved with a 59.4% yield and a purity of up to 99.68% by separating the acetylation and nitration steps of 2-methylaniline. researchgate.net

Research Findings on this compound

Detailed research focusing exclusively on this compound is somewhat limited compared to other nitro-PAH isomers. However, studies on the broader class of methylnaphthalenes and nitronaphthalenes provide valuable context.

Environmental Occurrence and Fate:

Methylnaphthalenes are known to be released into the atmosphere from the combustion of fossil fuels and wood. researchgate.net In the atmosphere, they can undergo gas-phase reactions with hydroxyl radicals and nitrogen oxides to form methylnitronaphthalenes. copernicus.org The photodegradation of nitronaphthalenes has been studied, indicating that this is a likely environmental fate for these compounds. copernicus.org While specific monitoring data for this compound is scarce, analytical methods for detecting nitroaromatics in environmental samples are well-established and could be applied to its quantification. cdc.gov

Use in Organic Synthesis:

The potential of this compound as a synthetic intermediate is significant. The reduction of the nitro group to an amine is a key transformation that opens up a wide range of subsequent reactions. The resulting 6-amino-2-methylnaphthalene is a precursor for various applications, including the synthesis of dyes and potentially bioactive molecules. cdc.govnih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

54357-08-3 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-methyl-6-nitronaphthalene |

InChI |

InChI=1S/C11H9NO2/c1-8-2-3-10-7-11(12(13)14)5-4-9(10)6-8/h2-7H,1H3 |

InChI Key |

STVPPZVCZQZHLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Methyl 6 Nitronaphthalene and Its Precursors

Classical Nitration Approaches to Naphthalene (B1677914) Derivatives

The direct nitration of naphthalene and its derivatives has long been a fundamental transformation in organic synthesis. sci-hub.seupb.ro These methods are crucial for producing key intermediates used in the manufacturing of dyes, agrochemicals, and pharmaceuticals. mdpi.comscitepress.org

Mixed Acid Nitration Mechanisms

The most common method for nitrating aromatic compounds, including naphthalene, is through the use of a "mixed acid" solution comprising nitric acid (HNO₃) and sulfuric acid (H₂SO₄). scitepress.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com This powerful electrophile then attacks the electron-rich naphthalene ring in an electrophilic aromatic substitution reaction. youtube.com

The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion. youtube.comnih.gov The stability of this intermediate plays a crucial role in determining the reaction's regioselectivity. youtube.com Finally, a weak base, such as water, removes a proton from the carbon atom that was attacked by the nitronium ion, restoring aromaticity and yielding the nitronaphthalene product. youtube.com

Regioselectivity and Isomeric Control in Nitration Reactions

The nitration of naphthalene typically yields a mixture of two primary isomers: 1-nitronaphthalene (B515781) (α-nitronaphthalene) and 2-nitronaphthalene (B181648) (β-nitronaphthalene). youtube.comresearchgate.net The ratio of these isomers is highly dependent on the reaction conditions. sci-hub.seresearchgate.net Generally, the α-isomer is the major product, often forming in about 90% yield, while the β-isomer is the minor product at around 10%. youtube.com

This preference for the α-position can be explained by examining the stability of the carbocation intermediates formed during the reaction. The intermediate leading to the α-product has more resonance structures where the aromaticity of one of the rings is preserved, making it more stable. youtube.com While steric hindrance might be expected to favor the less crowded β-position, the electronic effects and the stability of the intermediate are the dominant factors. youtube.com However, the ratio of α- to β-isomers can be influenced by the specific nitrating agent and solvent used, with ratios varying from 9 to 29. researchgate.networldscientific.com For instance, nitration with nitric acid and acetic anhydride (B1165640) can also be employed, though it may result in lower selectivity. mdpi.com

Alternative and Green Synthetic Routes

Concerns over the corrosive nature and environmental impact of traditional mixed-acid nitration have spurred the development of alternative and more sustainable synthetic methods. mdpi.comscitepress.org

Catalytic Nitration Techniques

Modern approaches to naphthalene nitration focus on using solid acid catalysts, such as zeolites, to replace sulfuric acid. mdpi.comscitepress.org Zeolites offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental pollution. mdpi.com For example, HBEA zeolite has been shown to be an effective and reusable catalyst for the nitration of naphthalene with fuming nitric acid, leading to improved selectivity for 1-nitronaphthalene. mdpi.com Other catalytic systems, such as those based on copper, have also been developed for the regioselective nitration of specific naphthalene derivatives. rsc.org The use of metal-free methods and various Lewis acid catalysts like indium(III) triflate and lanthanum(III) nitrobenzenesulfonates also represent alternative strategies. scitepress.orgnih.gov

The nitration of 1-nitronaphthalene to dinitronaphthalene has been achieved with high selectivity using a composite catalytic system of Fe- and Mn-modified SO₄²⁻/ZrO₂ with O₂–Ac₂O. rsc.org Similarly, a catalyst using zirconia or zeolite molecular sieves loaded with phosphotungstic acid or other heteropolyacids has been developed for preparing dinitronaphthalenes from naphthalene. google.com

| Catalyst System | Substrate | Product(s) | Key Features |

| HBEA-25 Zeolite | Naphthalene | 1-Nitronaphthalene, 2-Nitronaphthalene | High selectivity for 1-nitronaphthalene, reusable catalyst. mdpi.com |

| FeMn–SZ and O₂–Ac₂O | 1-Nitronaphthalene | 1,5-Dinitronaphthalene | Mild and efficient for highly selective dinitration. rsc.org |

| Zirconia/Zeolite with Heteropolyacids | Naphthalene | 1,5-Dinitronaphthalene, 1,8-Dinitronaphthalene | Catalyst is easily separated and nitric acid can be recycled. google.com |

| Copper-catalysis | 1,8-dihalogenated BN-naphthalene | Dihalo-ABN nitro products | Regioselective nitration of electron-deficient systems. rsc.org |

Multi-step Synthesis via Methylated Naphthalene Intermediates

The synthesis of 2-Methyl-6-nitronaphthalene can be achieved through a multi-step process starting from 2-methylnaphthalene (B46627). One common strategy involves the nitration of 2-methylnaphthalene. smolecule.com Another approach involves the acetylation and subsequent nitration of 2-methylaniline, followed by hydrolysis. researchgate.netenergetic-materials.org.cn This multi-step approach allows for greater control over the final product's regiochemistry. youtube.com For instance, the synthesis of 1,2,3,4-tetramethyl-5-nitronaphthalene (B14479276) and 1,2,3,4-tetramethyl-6-nitronaphthalene has been accomplished through the pyrolysis of nitro-derivatives of hexamethyl-dihydro-ethanonaphthalenones. oup.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

In an academic setting, the optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. For the nitration of naphthalene derivatives, factors such as reaction temperature, the concentration of reagents, and the choice of catalyst are all critical variables. mdpi.comresearchgate.net

For example, in the zeolite-catalyzed nitration of naphthalene, lower temperatures were found to be preferable for achieving good selectivity for 1-nitronaphthalene, as higher temperatures led to an increased yield of 2-nitronaphthalene and dinitronaphthalene. mdpi.com The quantity of the zeolite catalyst also plays a role in the reaction's outcome. mdpi.com Studies have shown that separating the acetylation and nitration steps in the synthesis of 2-methyl-6-nitroaniline (B18888) allows for better control of the nitration reaction temperature, resulting in a yield of 59.4% and a purity of up to 99.68%. researchgate.netenergetic-materials.org.cn

| Reaction | Reagents/Catalyst | Temperature | Yield | Purity |

| Nitration of Naphthalene | HBEA-25 Zeolite, 95% Nitric Acid | -15 °C | 68.2% (1-nitronaphthalene) | 19.2 (1-nitro/2-nitro ratio) |

| Synthesis of 2-Methyl-6-nitroaniline | Acetic acid, Mixed acids | Controlled | 59.4% | 99.68% |

| Nitration of Naphthalene | Nitrating mixture in 1,4-dioxane | Not specified | 96-97% (1-nitronaphthalene) | 96% (1-nitro), 4% (2-nitro) |

Chemical Reactivity and Mechanistic Studies of 2 Methyl 6 Nitronaphthalene

Reduction Pathways of the Nitro Group

The reduction of the nitro group is a fundamental transformation of nitroaromatic compounds, proceeding through a six-electron reduction to yield the corresponding amine. nih.gov This process can occur through different mechanisms, leading to the formation of various intermediates.

Formation of Amine Derivatives

The complete reduction of the nitro group in 2-Methyl-6-nitronaphthalene results in the formation of 2-Methyl-6-aminonaphthalene. This transformation is a critical step in the synthesis of various derivatives and is typically achieved through catalytic hydrogenation or by using chemical reducing agents. google.comgoogle.com The conversion of the electron-withdrawing nitro group (σp = +0.78) to an electron-donating amino group (σp = -0.66) dramatically alters the chemical properties of the aromatic ring, influencing its reactivity in subsequent reactions. nih.gov

Catalytic hydrogenation is a common method for this reduction, often employing catalysts such as platinum on activated carbon (Pt/C). google.com The reaction is typically carried out at elevated temperatures and pressures. Another approach involves the use of iron in acidic media, a classic method for nitro group reduction. unimi.it

Intermediate Species in Nitro Group Reduction

The reduction of a nitro group to an amine proceeds through a series of intermediate species. nih.gov The process can occur via two primary pathways: a radical mechanism involving single-electron transfers or a two-electron reduction mechanism. nih.gov

In the two-electron reduction pathway, the nitro group is first reduced to a nitroso group, which is then rapidly reduced to a hydroxylamino derivative. nih.govacs.org The hydroxylamino intermediate is a key species that can be further reduced to the final amine product. nih.gov The reduction of the nitroso group to the hydroxylamino intermediate is significantly faster than the initial reduction of the nitro group, making the nitroso intermediate often difficult to detect. nih.gov

The general sequence of intermediates in the two-electron reduction of a nitroaromatic compound (Ar-NO₂) is as follows:

Nitroaromatic (Ar-NO₂) → Nitrosoaromatic (Ar-NO) → N-Arylhydroxylamine (Ar-NHOH) → Aminoaromatic (Ar-NH₂) nih.govunimi.it

The hydroxylamino intermediate is of particular interest as it can undergo further reactions, such as conjugation with acetate (B1210297) or sulfate, which can lead to the formation of reactive species capable of binding to macromolecules like DNA. nih.gov

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The presence of both an activating methyl group and a deactivating, yet directing, nitro group on the naphthalene (B1677914) ring system of this compound allows for both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nitro group makes the naphthalene ring electron-deficient and thus susceptible to attack by nucleophiles. masterorganicchemistry.com In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. thieme-connect.comsorbonne-universite.fr The reaction is accelerated by the presence of strong electron-withdrawing groups like the nitro group. masterorganicchemistry.com The position of the electron-withdrawing group is crucial, with ortho and para positions to the leaving group leading to faster reaction rates. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS):

While the nitro group deactivates the ring towards electrophilic attack, the methyl group is an activating group. smolecule.comdocbrown.info Naphthalene itself typically undergoes electrophilic substitution more readily than benzene. uomustansiriyah.edu.iq The position of electrophilic attack on substituted naphthalenes is influenced by both electronic and steric factors. smolecule.com In the case of 2-methylnaphthalene (B46627), nitration is directed to various positions, with the specific isomer formed depending on reaction conditions. smolecule.comwordpress.com For instance, nitration of 2-methylnaphthalene can yield isomers such as 2-methyl-1-nitronaphthalene (B1630592) and 2-methyl-7-nitronaphthalene. smolecule.com

Role of the Nitro Group as a Leaving Group in Organic Transformations

The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when it is positioned ortho or para to another strong electron-withdrawing group. researchgate.net In such cases, a potent nucleophile can displace the nitro group. For example, in 2,2′,4,4′-tetranitrobenzophenone, methoxy (B1213986) anions can displace the para-nitro groups. researchgate.net While specific studies on this compound in this context are limited, the principle of the nitro group acting as a leaving group is a recognized phenomenon in the chemistry of nitroaromatic compounds. smolecule.com

Derivatization Chemistry for Research Purposes

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties, which can be useful for analysis or for creating new molecules with specific functions. researchgate.netmdpi-res.com this compound can serve as a starting material for the synthesis of various derivatives.

For instance, the reduction of the nitro group to an amine opens up a wide range of derivatization possibilities. The resulting 2-methyl-6-aminonaphthalene can be further modified through reactions targeting the amino group. google.comthieme-connect.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds like 2-Methyl-6-nitronaphthalene. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the atoms within the molecule. uobasrah.edu.iq

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, each chemically non-equivalent proton produces a distinct signal. The chemical shift (δ) of these signals, measured in parts per million (ppm), indicates the electronic environment of the protons. Protons on the aromatic naphthalene (B1677914) ring are deshielded and appear at lower fields (higher ppm values) compared to the protons of the methyl group. hw.ac.uk Spin-spin coupling between adjacent protons causes signals to split into multiplets (e.g., doublets, triplets), and the pattern of this splitting reveals the number of neighboring protons, which is essential for piecing together the connectivity of the molecule. hw.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.org In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound gives a single peak. libretexts.org The chemical shifts are spread over a much wider range than in ¹H NMR (up to 200 ppm), which means that individual carbon signals rarely overlap. libretexts.org The positions of the signals are influenced by hybridization and the electronegativity of nearby atoms. For instance, aromatic carbons appear in a characteristic downfield region, while the carbon of the methyl group appears upfield. The carbon atom directly bonded to the electron-withdrawing nitro group is significantly deshielded and shifted further downfield. libretexts.org

Interactive Data Table: Predicted NMR Chemical Shifts for this compound Note: These are estimated values based on the analysis of related structures. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~ 2.5 | ~ 21 |

| Aromatic (C-H) | 7.5 - 8.5 | 120 - 135 |

| Aromatic (C-CH₃) | - | ~ 138 |

| Aromatic (C-NO₂) | - | ~ 147 |

| Aromatic (Quaternary) | - | 128 - 136 |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine its exact molecular weight and to gain structural information from its fragmentation pattern upon ionization. researchgate.net

In a typical electron ionization (EI) mass spectrum, this compound will first form a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound (187.19 g/mol ). nih.gov This high-energy molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a fingerprint that helps confirm the structure.

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it, such as NO and O. researchgate.net

Molecular Ion (M⁺): m/z ≈ 187

Loss of NO₂: A significant fragment may appear at [M - 46]⁺, corresponding to the loss of a nitrogen dioxide radical (m/z ≈ 141).

Loss of NO: A fragment at [M - 30]⁺ may be observed due to the loss of a nitric oxide radical (m/z ≈ 157).

Loss of O: Rearrangement can lead to the loss of an oxygen atom, giving a fragment at [M - 16]⁺ (m/z ≈ 171).

The relative abundance of these fragments helps in the structural confirmation of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These methods are excellent for identifying the functional groups present in a compound. uobasrah.edu.iqnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies that correspond to the natural vibrational frequencies of the bonds within the molecule. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. nih.gov For this compound, the IR spectrum will show characteristic absorption bands for the nitro group, the aromatic ring, and the methyl group.

Raman Spectroscopy: Raman spectroscopy involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. mdpi.com Vibrational modes that cause a change in the polarizability of the molecule are Raman active. unito.it

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 (Strong) | Moderate |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 (Strong) | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 (Moderate) | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 (Moderate) | Strong |

| Methyl C-H | Asymmetric/Symmetric Stretch | 2850 - 3000 (Moderate) | Moderate |

| C-N | Stretch | 840 - 880 (Moderate) | Weak |

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the naphthalene ring in this compound. libretexts.org

The UV-Vis spectrum of naphthalene is characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which arise from π → π* transitions. researchgate.net The presence of substituents on the naphthalene ring alters the electronic structure and thus shifts the position and intensity of these absorption bands.

Methyl Group (-CH₃): Acts as an auxochrome, a group that modifies the absorption of a chromophore. It typically causes a small red shift (a shift to longer wavelengths).

Nitro Group (-NO₂): Acts as a chromophore and is a strong electron-withdrawing group. It significantly extends the conjugation and causes a pronounced red shift (bathochromic shift) of the absorption maxima (λₘₐₓ), often pushing the absorption into the visible region. researchgate.net

The resulting spectrum is a unique signature determined by the specific arrangement of these groups on the naphthalene core.

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatography is a powerful set of laboratory techniques for the separation of mixtures. For a compound like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods used for its separation, identification, and quantification. shu.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. mdpi.com It is ideal for the analysis of volatile and thermally stable compounds like this compound. researchgate.net

In this method, the sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vapor through a long, thin column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that allows for positive identification. researchgate.net The retention time (the time it takes for the compound to travel through the column) is a characteristic property used for identification, while the peak area can be used for quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) is used to separate components of a mixture in a liquid mobile phase. It is suitable for compounds that are not sufficiently volatile or are thermally unstable for GC. mdpi.com

The sample is dissolved in a solvent and pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. For this compound, a UV detector is typically used. nih.gov Because the compound strongly absorbs UV light due to its aromatic system, the UV detector can sensitively and selectively quantify its concentration as it elutes from the column. nih.gov

Theoretical and Computational Chemistry Investigations

Molecular Docking Studies (Purely theoretical, no biological activity implication)

While specific molecular docking studies involving 2-methyl-6-nitronaphthalene are not extensively documented in publicly available literature, a theoretical exploration of its potential interactions can be extrapolated from its known structural and electronic properties, as well as from computational studies on analogous nitronaphthalene derivatives. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding the theoretical underpinnings of how this compound might interact with a hypothetical protein binding site can offer insights into its physicochemical behavior.

The structure of this compound, consisting of a naphthalene (B1677914) core with a methyl group and a nitro group, dictates its potential intermolecular interactions. The naphthalene system provides a large, planar, and hydrophobic surface, suggesting that it could favorably interact with nonpolar pockets within a receptor through van der Waals forces and π-π stacking interactions. The methyl group at the 2-position adds to the nonpolar character of that region of the molecule.

Conversely, the nitro group at the 6-position introduces a significant polar and electron-withdrawing element. The oxygen atoms of the nitro group are potential hydrogen bond acceptors, capable of forming hydrogen bonds with suitable donor groups in a receptor, such as the side chains of amino acids like tyrosine, serine, or threonine, or with backbone amide groups.

Density Functional Theory (DFT) calculations performed on related nitronaphthalene compounds can provide insights into the electron distribution and reactivity of this compound. For instance, studies on 2-nitronaphthalene (B181648) have explored its electronic states and the influence of the nitro group on the aromatic system. acs.orgarpgweb.com These calculations help in identifying regions of high or low electron density, which are crucial for predicting electrostatic and polar interactions in a docking scenario. The nitro group, being strongly electron-withdrawing, would create a region of partial positive charge on the naphthalene ring, particularly at positions ortho and para to its substitution, which could influence electrostatic interactions with a receptor.

A hypothetical docking simulation of this compound into an active site would likely show a preference for a binding mode that maximizes favorable interactions. This would involve the hydrophobic naphthalene core being buried in a nonpolar cavity, while the polar nitro group is positioned to interact with polar or charged residues at the edge of the binding pocket. The specific orientation would be a balance between these competing interactions to achieve the lowest binding energy.

Table 1: Theoretical Interaction Profile of this compound

| Molecular Feature | Potential Interaction Type | Interacting Partner in a Hypothetical Receptor |

| Naphthalene Core | π-π Stacking, Hydrophobic | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan), Nonpolar amino acid residues (e.g., Leucine, Valine, Isoleucine) |

| Methyl Group | Hydrophobic | Nonpolar amino acid residues |

| Nitro Group (Oxygen atoms) | Hydrogen Bonding (Acceptor) | Hydrogen bond donor groups (e.g., -OH, -NH) on amino acid side chains or backbone |

| Nitro Group | Dipole-Dipole, Electrostatic | Polar or charged residues |

It is imperative to reiterate that this discussion is purely theoretical and serves to illustrate the potential non-covalent interactions of this compound based on its chemical structure and the principles of molecular recognition. No biological activity is implied or should be inferred from this theoretical analysis.

Environmental Chemistry and Atmospheric Fate Research

Formation Mechanisms in Atmospheric Processes

2-Methyl-6-nitronaphthalene is not typically emitted directly into the atmosphere. Instead, it is formed through gas-phase reactions of 2-methylnaphthalene (B46627), which is released from sources such as fossil fuel combustion and industrial processes. The primary formation pathways involve reactions with atmospheric oxidants, namely the hydroxyl radical (OH•) during the day and the nitrate radical (NO₃•) at night.

Hydroxyl Radical-Initiated Reactions

During daylight hours, the hydroxyl radical is the most important oxidant in the troposphere. The formation of this compound from 2-methylnaphthalene initiated by the hydroxyl radical proceeds through a series of steps:

OH Radical Addition: The reaction begins with the addition of a hydroxyl radical to the aromatic rings of 2-methylnaphthalene. rsc.org This addition is not specific and can occur at various positions on the naphthalene (B1677914) ring system, leading to the formation of different OH-adducts (2-MN-n-OH). rsc.org

Reaction with Nitrogen Oxides (NOₓ): In environments where nitrogen oxides (NOₓ = NO + NO₂) are present, the resulting hydroxycyclohexadienyl-type radicals can react with nitrogen dioxide (NO₂). This reaction leads to the formation of various methylnitronaphthalene isomers. The atmospheric gas-phase reactions of methylnaphthalenes, catalyzed by OH radicals and NO₂, are known to generate methylnitronaphthalenes. nih.gov

The precise distribution of isomers, including this compound, depends on the specific reaction conditions and the relative stability of the intermediate radicals. The initial OH addition can occur at eight different positions on the 2-methylnaphthalene molecule, leading to a complex mixture of products. nih.gov

Nitrate Radical-Initiated Reactions

During the nighttime, in the absence of sunlight to photolyze NO₂, the nitrate radical (NO₃•) becomes a significant atmospheric oxidant. The formation of this compound can also be initiated by the reaction of 2-methylnaphthalene with the nitrate radical. This pathway is a key contributor to the formation of nitro-PAHs after sunset.

The proposed mechanism involves the addition of the nitrate radical to the aromatic system of 2-methylnaphthalene, forming a nitrooxy-methyl-cyclohexadienyl radical intermediate. Subsequent reactions of this intermediate can lead to the formation of various methylnitronaphthalene isomers. Studies on the gas-phase reactions of 1- and 2-methylnaphthalene have confirmed the formation of methylnitronaphthalenes through reactions with dinitrogen pentoxide (N₂O₅), which is in equilibrium with NO₂ and NO₃•.

Photochemical Degradation Pathways

Once formed, this compound is subject to removal from the atmosphere, primarily through photochemical degradation processes.

Photolysis Rates and Lifetimes in the Gas Phase

Identification of Photoproducts and Degradation Intermediates

The photochemical degradation of nitronaphthalenes leads to the formation of a variety of photoproducts and intermediate species. Studies on the photolysis of nitronaphthalenes have identified several types of degradation products. For instance, the photolysis of nitronaphthalene can lead to the formation of 2-nitronaphthol. Further degradation can result in ring-opening, producing smaller, more oxidized compounds. Common intermediates and final products can include naphthoxy radicals, as well as various acids and smaller organic molecules resulting from the breakdown of the aromatic structure.

Transport and Partitioning in Environmental Compartments (Air, Water, Soil)

The environmental distribution of this compound is governed by its physical and chemical properties, which determine how it partitions between air, water, and soil.

Air: Due to its semi-volatile nature, this compound can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. This dual existence influences its atmospheric transport, with gas-phase molecules being more susceptible to chemical reactions and particle-bound molecules being subject to deposition processes.

Water: The partitioning of this compound into water is determined by its aqueous solubility and Henry's Law constant. Naphthalene and its derivatives generally have low water solubility, meaning they tend to volatilize from water into the air or partition into sediments and aquatic organisms.

Soil: In the terrestrial environment, this compound can be deposited from the atmosphere onto soil and vegetation. Its fate in soil is influenced by its tendency to adsorb to soil organic matter. The soil/air partition coefficient (KSA) is a key parameter in determining the equilibrium between the soil and the atmosphere. For compounds like methylnaphthalenes, partitioning is sensitive to the organic matter content of the soil.

The transport of this compound over long distances is possible when it is associated with fine atmospheric particles, which can remain suspended in the atmosphere for extended periods.

Biochar Formation and Transformation of Nitronaphthalene Derivatives

The presence of nitronaphthalene derivatives, such as this compound, in the environment is of growing concern. Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising tool for the remediation of soils and sediments contaminated with various organic pollutants, including nitroaromatic compounds. Research into the interaction between biochar and nitronaphthalene derivatives focuses on its potential to facilitate their transformation into less toxic compounds.

Biochar's role in the transformation of nitroaromatic compounds extends beyond simple adsorption. It can act as a catalyst in reductive transformation processes. Studies have shown that biochar can promote the reductive removal of nitro-containing compounds like dinitro herbicides and explosives. nih.gov This catalytic activity is attributed to several factors, including the presence of graphene moieties, surface functional groups, and redox-active metals within the biochar matrix. nih.gov These components can facilitate electron transfer, a key step in the reduction of the nitro group (-NO2) to an amino group (-NH2).

While specific research on this compound is limited, the principles derived from studies on other nitroaromatic compounds are applicable. The transformation of nitronaphthalene derivatives in the presence of biochar is expected to follow a reductive pathway. Biochar can act as an electron shuttle, accepting electrons from reducing agents in the environment and transferring them to the nitronaphthalene molecule. This process effectively reduces the nitro group. The transformation of a related compound, 2,4-dinitrotoluene, in the presence of biochar and a reducing agent has been shown to yield 2,4-diaminotoluene, demonstrating the reduction of nitro groups. nih.gov

The efficiency of this transformation can be influenced by the properties of the biochar, such as its source material and pyrolysis temperature, which in turn affect its surface chemistry and electrical conductivity. For instance, biochars with higher electrical conductivity have been correlated with enhanced removal of nitro herbicides.

The reductive transformation of nitronaphthalene derivatives mediated by biochar is a significant area of environmental chemistry research. It suggests a potential remediation strategy for sites contaminated with these compounds, converting them into potentially less harmful substances.

| Compound | Initial Concentration (μM) | Biochar Type | Reducing Agent | Transformation Product | Reference |

| Pendimethalin | 20 | Poultry Litter | Dithiothreitol | Not specified | researchgate.net |

| Trifluralin | 20 | Poultry Litter | Dithiothreitol | Cyclization product | nih.gov |

| 2,4-Dinitrotoluene | 20 | Wastewater Biosolids | Dithiothreitol | 2,4-Diaminotoluene | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Key Intermediate for Complex Chemical Architectures

The strategic placement of the methyl and nitro groups on the naphthalene (B1677914) scaffold of 2-Methyl-6-nitronaphthalene allows for a wide range of chemical modifications. This versatility makes it a key starting material for constructing more intricate and functionally diverse molecules.

Synthesis of Dyes and Pigments (Research-grade synthetic targets)

This compound serves as a foundational element in the synthesis of specialized, research-grade dyes. The nitro group can be chemically reduced to an amino group, which is a common step in the production of azo dyes. For instance, the reduction of a nitro-containing naphthalene derivative to form a primary amine is a traditional method in dye synthesis, although it often requires harsh conditions. acs.org Milder and more selective methods are continuously being developed. acs.org

The resulting amino-naphthalene derivatives can then be diazotized and coupled with other aromatic compounds to create a wide array of colors. While specific examples detailing the direct use of this compound in large-scale dye production are not prevalent in the reviewed literature, its structural motif is analogous to intermediates used in the synthesis of various dyes. For example, derivatives of nitronaphthalene are used to create dyes for materials like leather. redalyc.org The synthesis of acid azo dyes often involves the diazotization of an amino-naphthol-nitronaphthalene derivative followed by coupling with another molecule. redalyc.org

| Precursor Compound | Resulting Dye/Pigment Class | Key Transformation |

| This compound | Azo Dyes | Reduction of nitro group to amino group, followed by diazotization and coupling |

| 1-Amino-2-naphthol-6-nitronaphthalene-4-sulphonic acid | Metal-complex Acid Dyes | Diazotization and coupling with resorcinol |

Precursor for Advanced Polymer Monomers and Stabilizers

The naphthalene unit within this compound imparts rigidity and thermal stability, making it an attractive component for advanced polymers. The reactive sites on the molecule allow for its incorporation into polymer chains or its use as a stabilizing agent. Research has explored the use of naphthalene-containing molecules as precursors for polymers with enhanced properties. google.comnih.gov For example, hydroxyl-functionalized naphthalenes can be reacted to form dimers that serve as building blocks for polycarbonates. google.com While direct polymerization of this compound is not explicitly detailed, its derivatives, created through reactions of the methyl and nitro groups, can be designed as monomers for polymerization. The nitro group, for instance, can be transformed into other functional groups that are more amenable to polymerization reactions.

Development of Novel Synthetic Methodologies

The reactivity of this compound and related nitroaromatic compounds makes them ideal substrates for developing and testing new synthetic methods in organic chemistry. acs.orgrsc.org The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the naphthalene ring provides a unique electronic environment to explore the scope and limitations of new chemical reactions.

Recent advancements have focused on transformations involving the nitro group, such as C-N bond cleavage and N-O bond utilization, to create novel molecular architectures. rsc.org For example, new catalytic systems are being developed for the reduction of nitro aromatics under milder conditions. acs.org Furthermore, domino reactions involving nitronaphthalene derivatives have been shown to be efficient pathways for the synthesis of complex polycyclic compounds. nih.govmdpi.com These methodologies are crucial for expanding the toolbox of synthetic organic chemists, enabling the construction of previously inaccessible molecules.

Co-crystallization Studies (Focus on crystal engineering/materials science)

Co-crystallization is a technique used in crystal engineering and materials science to create new solid-state forms of a substance with modified physicochemical properties. rjptonline.org This is achieved by combining a target molecule with a "co-former." The study of how molecules assemble in the solid state is crucial for designing new materials with desired properties.

Research has shown that nitronaphthalene derivatives can form co-crystals with other molecules, leading to materials with altered characteristics. infona.pl For example, 1-nitronaphthalene (B515781) has been co-crystallized with energetic materials like TNT, which can result in co-crystals with improved sensitivity and thermal stability. infona.pl The interactions between the nitro group and other functional groups play a significant role in the formation and structure of these co-crystals. Weak interactions, such as C-H···O hydrogen bonds, are also important in directing the crystal packing of related molecules. rsc.org While specific co-crystallization studies focusing solely on this compound are not extensively documented in the provided search results, the principles derived from studies on similar nitronaphthalene compounds are directly applicable. The interplay of the methyl and nitro groups in this compound offers interesting possibilities for forming unique co-crystal structures.

Future Perspectives and Emerging Research Avenues

Development of Highly Selective and Sustainable Synthetic Routes

The traditional synthesis of nitronaphthalenes often involves harsh conditions, such as the use of mixed nitric and sulfuric acids, which pose significant environmental and corrosion risks. Consequently, a primary focus of future research is the development of greener, more selective, and reusable catalytic systems.

A promising avenue is the use of solid acid catalysts, particularly zeolites, to replace corrosive liquid acids. Research into the nitration of naphthalene (B1677914) has shown that modified HBEA zeolite catalysts can significantly improve regioselectivity. mdpi.com For instance, in the mononitration of naphthalene, controlling reaction conditions such as temperature can steer the reaction towards the desired isomer. mdpi.com Lower temperatures have been found to favor the formation of 1-nitronaphthalene (B515781) with high selectivity. mdpi.com This principle is directly applicable to the synthesis of 2-Methyl-6-nitronaphthalene from 2-methylnaphthalene (B46627), where achieving high regioselectivity is crucial to avoid the formation of unwanted isomers and simplify purification processes. The search for new synthetic strategies for aromatic nitration is driven by the need for highly efficient and selective methods. researchgate.net

Another key area is the development of novel catalytic systems for the functionalization of the nitro group itself. Iron-catalyzed reactions have shown potential for the chemoselective reduction of nitro compounds. acs.orgcardiff.ac.uk By carefully selecting the reducing agent, such as switching from pinacol (B44631) borane (B79455) (HBpin) to phenyl silane (B1218182) (H₃SiPh), it is possible to selectively reduce a nitro group while preserving other sensitive functionalities like carbonyls. acs.orgcardiff.ac.uk This approach opens up sustainable pathways to convert this compound into valuable amine precursors for further synthesis.

Table 1: Effect of Temperature on Naphthalene Nitration Selectivity Using HBEA-25 Catalyst

| Temperature (°C) | Yield of 1-Nitronaphthalene (%) | Yield of 2-Nitronaphthalene (B181648) (%) | Yield of Dinitronaphthalene (%) | Selectivity (1-NN / 2-NN ratio) |

| -15 | 68.2 | 3.5 | 1.8 | 19.5 |

| 0 | 65.4 | 5.2 | 2.5 | 12.6 |

| 15 | 62.1 | 7.8 | 3.9 | 8.0 |

| 30 | 58.9 | 10.2 | 5.1 | 5.8 |

| Data derived from studies on naphthalene nitration, illustrating principles applicable to substituted naphthalenes. mdpi.com |

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

The optimization and control of chemical syntheses, including the nitration to produce this compound, are being revolutionized by Process Analytical Technology (PAT). The integration of advanced spectroscopic tools directly into the reaction workflow allows for real-time, data-rich monitoring, moving beyond traditional batch-end analysis.

A suite of complementary techniques, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis), and Infrared (IR) spectroscopy, can be deployed inline to monitor complex, multistep processes in continuous flow reactors. nih.govhitec-zang.de For nitration reactions specifically, inline benchtop NMR spectroscopy has proven to be a powerful tool. rsc.org Despite the lower resolution of benchtop instruments, which can lead to overlapping signals in complex mixtures, this challenge is being overcome through advanced data analysis. rsc.org

Statistical methods like multivariate analysis (MVA) and indirect hard modeling (IHM) can deconvolute complex spectra, allowing for the accurate quantification of reactants, intermediates, products, and impurities in real-time. nih.govrsc.orgresearchgate.net This approach enables rapid data acquisition, with NMR spectra being recorded in as little as two to twelve seconds. hitec-zang.dersc.org Such high-resolution temporal data provides an unprecedented view of reaction kinetics and allows for the rapid optimization of parameters like temperature, flow rate, and stoichiometry, leading to improved yields and selectivity. nih.govhitec-zang.de

Table 2: Process Analytical Technologies (PAT) for Real-time Reaction Monitoring

| Technique | Sampling Time | Application in Nitration/Related Synthesis | Key Advantage |

| NMR Spectroscopy | 10-12 seconds | Distinguishes regioisomers, quantifies components. nih.govhitec-zang.de | Provides detailed structural information. |

| UV/Vis Spectroscopy | ~2 seconds | Monitors formation of colored species. nih.gov | Very fast sampling time for rapid changes. |

| IR Spectroscopy | ~15 seconds | Distinguishes functional groups (e.g., nitro vs. amino). nih.gov | Effective for tracking functional group transformations. |

| UHPLC | ~7.5 minutes | Provides precise final quantification of all species. nih.gov | High-resolution separation and quantification. |

Deeper Understanding of Atmospheric Transformation Pathways and Products

Nitro-PAHs like this compound are released into the atmosphere from sources such as diesel exhaust and can also be formed through secondary reactions of parent PAHs. copernicus.orgcopernicus.org Understanding their fate and transformation in the atmosphere is critical for assessing their environmental impact. Photolysis, or degradation by sunlight, is recognized as a major atmospheric loss process for these compounds. researchgate.net

To investigate these pathways, simulation experiments are conducted in advanced facilities like the EUPHORE photoreactor in Spain. copernicus.orgcopernicus.org These studies use a comprehensive array of analytical instruments, such as Chemical Ionization Mass Spectrometry (CIMS) and Proton Transfer-Time of Flight-Mass Spectrometry (PTR-ToF-MS), to identify degradation products in real-time. copernicus.orgcopernicus.org

Research on related compounds like 1-nitronaphthalene and 2-methyl-1-nitronaphthalene (B1630592) reveals that their photolysis leads to the formation of a variety of smaller, more oxidized compounds. copernicus.org In aqueous environments, such as atmospheric water droplets, the excited triplet state of nitronaphthalenes can react with oxygen and other molecules to generate reactive species like singlet oxygen (¹O₂) and hydroperoxyl radicals (HO₂•), further contributing to atmospheric chemistry. acs.org

Table 3: Identified Atmospheric Photodegradation Products of Nitronaphthalenes

| Product Class | Specific Compounds Identified |

| Acids | Nitrous acid, Formic acid, Acetic acid, Nitric acid, Lactic acid, Nitrobenzoic acid. copernicus.orgcopernicus.org |

| Carbonyls | 2-Carboxybenzaldehyde. copernicus.orgcopernicus.org |

| Phenols | 1-Naphthol, 2-Naphthol. copernicus.orgcopernicus.org |

| Findings from studies on 1-nitronaphthalene, 2-nitronaphthalene, and 2-methyl-1-nitronaphthalene under simulated atmospheric conditions. |

Exploration of Novel Derivatives for Specific Research Applications

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. Research is actively exploring the transformation of the nitronaphthalene core into novel derivatives.

One major pathway involves the reduction of the nitro group to an amine, which can then be used in a variety of coupling reactions. Recent work has demonstrated the use of iron(salen) catalysts for the reductive functionalization of nitroaromatics, including sterically hindered ones like 2-methyl-1-nitronaphthalene. acs.orgcardiff.ac.uknih.gov This method allows for the synthesis of complex secondary amines and other N,O-alkylated species by reacting the nitroarene with various olefins. acs.orgcardiff.ac.uk

Other synthetic strategies use the electrophilic nature of the nitro-activated naphthalene ring. Domino reactions, for example, have been used to construct derivatives such as 6-nitronaphthalene-1,3-dicarboxylate from simpler precursors. nih.gov Furthermore, nitronaphthalenes can participate as dienophiles in Diels-Alder reactions to build polycyclic systems like phenanthrenes. researchgate.netresearchgate.net Another innovative approach is the cyclocondensation of nitronaphthalenes with reagents like guanidine (B92328) to create novel heterocyclic systems, such as naphtho copernicus.orgresearchgate.netCurrent time information in Bangalore, IN.triazines. acs.org These explorations provide a toolbox for creating a diverse library of compounds from the this compound scaffold for further scientific investigation.

Table 4: Examples of Novel Derivatives from Nitronaphthalenes

| Reaction Type | Starting Material Class | Reagent(s) | Derivative Class | Reference(s) |

| Reductive Functionalization | 2-Methyl-1-nitronaphthalene | Iron(salen) catalyst, Olefins | Indenyl and N,O-alkylated amines | acs.org, cardiff.ac.uk |

| Domino Reaction | Morita–Baylis–Hillman acetates | Active methylene (B1212753) compounds | 6-Nitronaphthalene-1,3-dicarboxylate | nih.gov |

| Cyclocondensation | Nitronaphthalenes | Guanidine | Naphtho copernicus.orgresearchgate.netCurrent time information in Bangalore, IN.triazines | acs.org |

| Diels-Alder Reaction | Nitronaphthalenes | Danishefsky diene | Hydroxyphenanthrene derivatives | researchgate.net |

Q & A

Q. What methodologies are recommended for characterizing 2-Methyl-6-nitronaphthalene in laboratory settings?

To confirm the structural and chemical identity of this compound, researchers should employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural elucidation, infrared (IR) spectroscopy for functional group analysis, and mass spectrometry (MS) for molecular weight confirmation. Cross-referencing spectral data with standardized databases like NIST Chemistry WebBook ensures accuracy .

Q. How should researchers assess the risk of bias in experimental animal studies on this compound?

Use standardized questionnaires (e.g., Tables C-6 and C-7) to evaluate critical factors such as dose randomization, allocation concealment, and outcome reporting completeness. Studies are categorized as "High," "Moderate," or "Low" confidence based on adherence to these criteria, which directly impacts data reliability .

Q. What inclusion criteria are essential for literature reviews on this compound's health effects?

Prioritize peer-reviewed studies that investigate inhalation, oral, or dermal exposure routes in humans or laboratory mammals. Focus on systemic outcomes (e.g., respiratory, hepatic, renal effects) as outlined in Table B-1. Non-peer-reviewed studies must undergo rigorous peer review by at least three independent experts .

Advanced Research Questions

Q. How can contradictions in toxicological data across studies on this compound be systematically resolved?

Implement a multi-step contradiction analysis:

- Step 1 : Rate study confidence using bias risk assessments (e.g., Tables C-6 and C-7).

- Step 2 : Compare outcomes across high-confidence studies.

- Step 3 : Identify methodological disparities (e.g., exposure duration, dose metrics) that may explain discrepancies.

- Step 4 : Conduct meta-analyses or additional experiments to reconcile findings .

Q. What experimental designs are optimal for addressing data gaps in chronic inhalation toxicity of this compound?

Follow ATSDR’s framework for data needs (Section 6.2):

- Exposure Model : Use chronic inhalation models (≥12 months) in rodents, monitoring endpoints like pulmonary fibrosis or oxidative stress biomarkers.

- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to identify no-observed-adverse-effect levels (NOAELs).

- Confounding Controls : Account for interspecies variability using toxicokinetic adjustments .

Q. How can database queries be optimized to retrieve comprehensive toxicological data on this compound?

Use structured query strings combining:

- Chemical Identifiers : CAS numbers (e.g., 54357-08-3), synonyms (e.g., β-Methylnaphthalene).

- MeSH Terms : "Naphthalenes/toxicity"[mh], "Polycyclic Aromatic Hydrocarbons/pharmacokinetics"[mh].

- Exposure Routes : "Inhalation"[tiab] OR "Dermal"[tiab]. Databases like PubMed, TOXCENTER, and TSCATS should be searched with these parameters, as demonstrated in Table B-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.